6-(4-Acetylpiperazin-1-yl)-4-methylnicotinicacid
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Overview
Description
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has several scientific research applications. It is used in the preparation of phenylpiperidines, which are neurokinin NK1 and NK3 antagonists for the treatment of neurokinin-mediated diseases . Additionally, it is employed in the synthesis of acetylcholinesterase inhibitors, which are potential treatments for Alzheimer’s disease . In the field of chemistry, it serves as a versatile small molecule scaffold for various synthetic applications .
Mechanism of Action
The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds such as 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid function as inhibitors of bacterial DNA gyrase, a type II topoisomerase enzyme . This compound likely exerts its effects by binding to specific sites on target enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share a common piperazine moiety but differ in their specific functional groups and biological activities. The uniqueness of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid lies in its specific acetyl and nicotinic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O3 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N3O3/c1-9-7-12(14-8-11(9)13(18)19)16-5-3-15(4-6-16)10(2)17/h7-8H,3-6H2,1-2H3,(H,18,19) |
InChI Key |
XDMLKCXMBKABNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
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